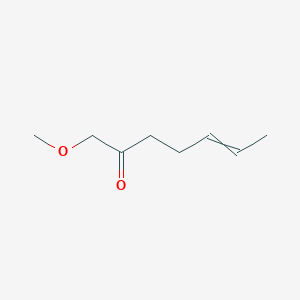

1-Methoxyhept-5-EN-2-one

Description

Structure

3D Structure

Properties

CAS No. |

62680-19-7 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-methoxyhept-5-en-2-one |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-8(9)7-10-2/h3-4H,5-7H2,1-2H3 |

InChI Key |

ZROCFNSCNXUJMV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC(=O)COC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Methoxyhept 5 En 2 One

Reactivity of the Carbonyl Moiety

The carbonyl group in 1-Methoxyhept-5-en-2-one is a primary site for chemical reactions due to the polarity of the carbon-oxygen double bond. The electron-withdrawing nature of the oxygen atom renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions and Conjugate Additions to the Enone System

Enone systems, such as the one present in this compound, exhibit two primary modes of nucleophilic attack: direct (1,2-) addition to the carbonyl carbon and conjugate (1,4-) addition to the β-carbon of the alkene. The regioselectivity of the reaction is often influenced by the nature of the nucleophile.

With α,β-unsaturated carbonyl compounds, the β-position is an electrophilic site that can react with a nucleophile wikipedia.org. This type of reaction is known as a nucleophilic conjugate addition or 1,4-nucleophilic addition wikipedia.org. The negative charge from the nucleophile becomes delocalized in the resulting alkoxide anion and the α-carbon carbanion through resonance wikipedia.org. Subsequent protonation leads to the saturated carbonyl compound via keto-enol tautomerism wikipedia.org.

| Addition Type | Description | Typical Nucleophiles |

| 1,2-Nucleophilic Addition | The nucleophile directly attacks the electrophilic carbonyl carbon. | Hard nucleophiles (e.g., Grignard reagents, organolithium compounds) |

| 1,4-Conjugate Addition (Michael Reaction) | The nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.org | Soft nucleophiles (e.g., enolates, Gilman cuprates, thiols, amines) |

The competition between 1,2- and 1,4-addition can be explained by Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center wikipedia.org. Consequently, hard nucleophiles preferentially undergo 1,2-addition, whereas soft nucleophiles favor 1,4-addition wikipedia.org.

Alpha-Functionalization via Enolization Pathways

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows for the formation of an enolate intermediate under basic conditions. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the functionalization of the α-position. Classical methods for preparing ketones with substituents at the alpha carbon involve the deprotonation of the α-C-H bond to form an enolate, which then reacts with a suitable electrophile nih.gov.

A versatile strategy for the α-substitution of enones involves the formal fusion between enones and unactivated alkenes acs.org. This process often relies on the formation and use of α-xanthyl-β-hydroxy ketones acs.org.

Keto-Enol Tautomerism Equilibrium in Unsaturated Ketones

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. Tautomers are constitutional isomers that readily interconvert masterorganicchemistry.com. The keto form is generally more stable and thus predominates at equilibrium masterorganicchemistry.comoregonstate.edu. This equilibrium can be catalyzed by either acid or base masterorganicchemistry.combritannica.com.

For α,β-unsaturated ketones, enolization can also occur at the γ-position if a hydrogen atom is present, leading to a dienol. This is known as vinylogous enolization stackexchange.com.

| Tautomer | Key Structural Feature | Relative Stability |

| Keto Form | Carbonyl group (C=O) | Generally more stable masterorganicchemistry.comoregonstate.edu |

| Enol Form | Hydroxyl group attached to a double-bonded carbon (C=C-OH) | Less stable, but its formation is crucial for α-functionalization |

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is also a site of significant reactivity, particularly for electrophilic additions and cycloaddition reactions.

Electrophilic Additions to the Carbon-Carbon Double Bond

The π-electrons of the alkene create a region of high electron density, making the double bond nucleophilic and susceptible to attack by electrophiles utdallas.educhemistrysteps.com. This reactivity is a hallmark of alkenes byjus.com. The general mechanism involves the initial attack of the electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile byjus.com.

In the case of enones, the electron-withdrawing effect of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions with strong electrophiles can still occur.

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene of an enone system can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Enones are effective dienophiles due to the electron-withdrawing nature of the carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

Oxidation Reactions of the Olefin

The olefinic bond in this compound is susceptible to various oxidative transformations, allowing for the introduction of new functional groups at the C5 and C6 positions. Common oxidative reactions include epoxidation and ozonolysis.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. For α,β-unsaturated ketones, base-promoted epoxidation with hydroperoxides is a well-established method. nih.gov While the double bond in this compound is not conjugated to the ketone, related methodologies can be adapted. For instance, catalytic asymmetric epoxidation of α,β-unsaturated ketones has been achieved with high enantioselectivity using rare-earth metal amides in the presence of chiral prolinols and tert-butylhydroperoxide (TBHP) as the oxidant. organic-chemistry.org Another approach involves using cyclohexylidenebishydroperoxide as an effective oxygen source for the epoxidation of α,β-unsaturated ketones under Weitz-Scheffer conditions, yielding corresponding epoxides in excellent yields. nih.gov

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of alkenes. wikipedia.orglibretexts.org Treatment of this compound with ozone (O₃) would cleave the C5-C6 double bond, forming an intermediate ozonide. unacademy.com The subsequent workup conditions determine the final products. A reductive workup (e.g., with zinc dust or dimethyl sulfide) would yield two carbonyl compounds, while an oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids. The ozonolysis of α,β-unsaturated ketones has been studied in the gas phase, revealing the formation of organic acids. rsc.orgresearchgate.net Although the double bond in this compound is not conjugated, similar principles of oxidative cleavage apply. rsc.org

| Oxidation Reaction | Reagents | Typical Products |

| Epoxidation | m-CPBA, TBHP | 1-methoxy-5,6-epoxyheptan-2-one |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | 1-methoxy-2-oxopentanal, Acetaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | 1-methoxy-2-oxopentanoic acid, Acetic acid |

Hydrogenation and Other Reduction Strategies

The reduction of this compound can be directed towards the olefin, the ketone, or both, depending on the chosen reagents and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) can reduce the carbon-carbon double bond, the ketone, or both. Selective hydrogenation of the C=C bond in α,β-unsaturated ketones to yield saturated ketones is a common transformation. acs.orggoogle.com The choice of catalyst and reaction conditions, such as solvent and pressure, can influence the chemoselectivity. For instance, palladium on carbon (Pd/C) is highly active for hydrogenating C=C bonds over C=O bonds in α,β-unsaturated systems. pnnl.gov To achieve complete reduction to the saturated alcohol, a two-step process involving hydrogenation of the alkene followed by reduction of the ketone can be employed. stackexchange.com

Chemoselective Reductions: The ketone and olefin moieties can be reduced selectively using specific chemical reagents.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol in the presence of the alkene using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The Luche reduction, which employs NaBH₄ in the presence of a lanthanoid chloride such as cerium(III) chloride (CeCl₃), is particularly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, often with high selectivity. rsc.orgorganic-chemistry.org While this compound is not an α,β-unsaturated ketone, the principles of chemoselective carbonyl reduction are applicable.

Reduction of the Alkene: The isolated double bond can be reduced selectively through methods like diimide reduction or hydroboration followed by protonolysis.

The table below summarizes common reduction strategies.

| Target Functional Group | Reagents and Conditions | Major Product |

| C=C Double Bond | H₂/Pd/C, low pressure | 1-methoxyheptan-2-one |

| C=O (Ketone) | NaBH₄, CeCl₃ (Luche conditions) | 1-methoxyhept-5-en-2-ol |

| Both C=C and C=O | H₂, high pressure, PtO₂ or Raney Ni | 1-methoxyheptan-2-ol |

Transformations Involving the Ether Linkage

The methoxy (B1213986) group in this compound is generally stable but can be cleaved under specific, often harsh, conditions.

Methoxy Group Cleavage and Interconversion

Cleavage of the methyl ether can be accomplished using strong acids or Lewis acids. masterorganicchemistry.com

Acid-Catalyzed Cleavage: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. wikipedia.org This typically follows an Sₙ2 mechanism for methyl ethers. masterorganicchemistry.com The presence of a phenolic hydroxyl group has been shown to dramatically increase the rate of acid-catalyzed β-O-4 bond cleavage in lignin model compounds. acs.orgacs.org

Lewis Acid-Mediated Cleavage: Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving ethers, even under mild conditions. study.com Aluminum trichloride (AlCl₃) has been used for the selective cleavage of aromatic methoxy groups adjacent to a carbonyl function. nih.gov The rate of aryl ether C-O bond cleavage by nickel complexes can be dramatically accelerated by the addition of Lewis acids like AlMe₃. nih.gov

Oxidative Cleavage: In some cases, methyl ethers can be cleaved oxidatively. Reagents such as the HOF·CH₃CN complex or uranium hexafluoride have been used to convert secondary methyl ethers into ketones. acs.orgacs.orgresearchgate.net

Role of the Ether Oxygen in Reaction Stereochemistry and Regioselectivity

The ether oxygen, being a Lewis basic site, can influence the stereochemistry and regioselectivity of reactions at the nearby ketone and the more distant olefin by acting as a coordinating or directing group.

Chelation Control: In reactions involving metal ions, the ether oxygen can chelate to the metal center, along with the ketone oxygen. This can lock the conformation of the molecule and direct the approach of a reagent from a specific face, thereby controlling the stereochemical outcome of reactions at the ketone. For example, in the reduction of β-alkoxy ketones, chelation control often leads to high diastereoselectivity.

Influence on Regioselectivity: The regioselectivity of reactions, such as palladium-catalyzed arylation of unsaturated ketones, has been shown to be controlled by factors including steric hindrance of ligands and the role of a base as a proton shuttle. chemrxiv.orgchemrxiv.org While not directly adjacent, the ether linkage in this compound could subtly influence the electronic environment of the molecule, potentially affecting the regioselectivity of reactions at the double bond, for instance, in hydroboration-oxidation. jove.com The functionalization of α,β-unsaturated ketones can occur at multiple sites, and achieving high regioselectivity is a significant challenge. rsc.orgacs.org

Radical Reactions and Mechanistic Investigations

The unsaturated system in this compound can participate in radical reactions, leading to cyclization or addition products.

Radical Cyclizations: Intramolecular radical cyclizations are a powerful tool in organic synthesis. Mn(III)-based oxidative free-radical cyclization of unsaturated ketones is a versatile method for constructing bicyclic systems. acs.orgacs.org For a molecule like this compound, a radical generated at a position alpha to the ketone could potentially cyclize onto the double bond. Radical cyclization of alkynyl aryl ketones containing an ortho-methoxy group has been used to synthesize chromones. rsc.org

Mechanistic Investigations: The mechanisms of radical reactions, such as the atmospheric oxidation of α,β-unsaturated ketones by OH radicals, have been investigated to understand reaction kinetics and product formation. copernicus.org Mechanistic studies on the hydrogenation of α,β-unsaturated ketones over metal catalysts have used density functional theory to explore reactivity trends. pnnl.gov Such computational and experimental investigations are crucial for understanding and predicting the outcomes of radical and other reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxyhept 5 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR data, including advanced 2D NMR experiments such as COSY, HSQC, or HMBC, are available for 1-Methoxyhept-5-en-2-one. Consequently, a detailed structural assignment and analysis of coupling constants for stereochemical determination are not possible.

Mass Spectrometry (MS)

There is no available mass spectrum for this compound in public databases. This prevents an analysis of its fragmentation pathways under various ionization conditions or a discussion of its high-resolution mass analysis. Similarly, the application of soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for the analysis of the intact molecule has not been documented.

Infrared (IR) Spectroscopy for Functional Group Identification

An infrared spectrum for this compound is not publicly available. As a result, a specific analysis of its characteristic absorption bands to identify its functional groups (such as the ketone, ether, and alkene moieties) cannot be provided.

Conformational Analysis via Spectroscopic Methods

The conformational landscape of this compound, a β,γ-unsaturated ketone, is dictated by the rotational freedom around several single bonds. The interplay of steric and electronic effects governs the population of various conformers, which can be investigated using a combination of spectroscopic techniques. Due to the lack of conjugation between the carbonyl group and the carbon-carbon double bond, the electronic interactions are less pronounced than in α,β-unsaturated systems. Consequently, steric hindrance and dipole-dipole interactions play a more significant role in determining the preferred spatial arrangement of the molecule.

The primary rotational axes that define the conformation of this compound are the C1-C2, C2-C3, C3-C4, and C4-C5 bonds. Rotation around these bonds gives rise to a multitude of possible conformers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable insights into the time-averaged conformational preferences of the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons are sensitive to their local electronic and steric environments, thus providing clues about the dominant conformations.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for each proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms (in the methoxy (B1213986) and carbonyl groups) and the anisotropy of the carbonyl and vinyl groups.

A hypothetical ¹H NMR data table for this compound in CDCl₃ is presented below, based on established chemical shift ranges for similar functional groups.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~3.40 | s | - |

| H3 | ~2.70 | t | 7.0 |

| H4 | ~2.40 | q | 7.0 |

| H5 | ~5.50 | m | - |

| H6 | ~5.40 | m | - |

| H7 | ~1.70 | d | 6.0 |

| OCH₃ | ~3.30 | s | - |

Note: This is a predicted spectrum. Actual values may vary.

The conformation around the C4-C5 bond can influence the coupling constants between the vinylic protons (H5 and H6) and the allylic protons (H4 and H7). Nuclear Overhauser Effect (NOE) experiments could provide further information on the spatial proximity of protons, helping to distinguish between different rotational isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom. The carbonyl carbon is expected to have the most downfield chemical shift.

A predicted ¹³C NMR data table for this compound in CDCl₃ is shown below.

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~75 |

| C2 | ~210 |

| C3 | ~45 |

| C4 | ~30 |

| C5 | ~125 |

| C6 | ~130 |

| C7 | ~18 |

| OCH₃ | ~59 |

Note: This is a predicted spectrum. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In this compound, the most prominent absorption bands are expected for the carbonyl (C=O) and the carbon-carbon double bond (C=C) stretching vibrations.

The position of the C=O stretching frequency in non-conjugated ketones typically appears around 1715 cm⁻¹. The absence of conjugation in this compound would lead to an absorption in this region. The C=C stretching vibration is expected to appear in the 1640-1680 cm⁻¹ range. The C-O stretching of the methoxy group will also be present.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O | Stretch | ~1715 |

| C=C | Stretch | ~1650 |

| C-O (ether) | Stretch | ~1100 |

| sp² C-H | Stretch | ~3020 |

| sp³ C-H | Stretch | ~2950 |

Note: This is a predicted spectrum. Actual values may vary.

In some cases, the presence of multiple conformers in solution can lead to a broadening or splitting of the carbonyl absorption band, although this effect is generally more pronounced in α,β-unsaturated ketones where s-cis and s-trans conformers are in equilibrium ias.ac.in.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.

The α-cleavage would involve the breaking of the C1-C2 or C2-C3 bonds. The McLafferty rearrangement, which requires a γ-hydrogen, is also possible in this molecule.

| m/z | Possible Fragment | Fragmentation Pathway |

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion |

| 97 | [C₅H₉O]⁺ | α-cleavage (loss of CH₂OCH₃) |

| 85 | [C₄H₅O]⁺ | McLafferty rearrangement |

| 57 | [C₃H₅O]⁺ | α-cleavage (loss of C₅H₉) |

| 45 | [CH₂OCH₃]⁺ | α-cleavage |

Note: This is a predicted fragmentation pattern. Actual values and relative intensities may vary.

The detailed analysis of these fragments can help to confirm the connectivity of the molecule.

Theoretical and Computational Investigations of 1 Methoxyhept 5 En 2 One

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods allow for a detailed examination of how electrons are distributed within 1-methoxyhept-5-en-2-one and how this distribution influences its properties.

Quantum chemical methods are the cornerstone of electronic structure calculations. For a molecule like this compound, both Density Functional Theory (DFT) and ab initio methods can be employed to achieve a balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a popular and versatile method for studying organic molecules. researchgate.net DFT calculations focus on the electron density to determine the energy and other properties of the system. A common approach for a molecule like this compound would involve the use of a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-31G(d), to optimize the molecular geometry and calculate electronic properties. researchgate.net These calculations can provide valuable information about bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental data, offer a hierarchy of accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide increasingly accurate results, albeit at a higher computational expense. For this compound, ab initio calculations would be valuable for benchmarking DFT results and for investigating specific electronic phenomena where high accuracy is crucial.

A hypothetical comparison of optimized geometrical parameters for the ground state of this compound using different levels of theory is presented in Table 1.

| Parameter | DFT (B3LYP/6-31G(d)) | Ab Initio (MP2/6-311+G(d,p)) |

|---|---|---|

| C=O Bond Length (Å) | 1.215 | 1.212 |

| C=C Bond Length (Å) | 1.338 | 1.335 |

| C-O-C Bond Angle (°) | 115.8 | 116.2 |

| C-C-C=O Dihedral Angle (°) | -175.4 | -176.1 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the "frontier orbitals" that govern many chemical reactions.

For this compound, the energy and shape of the HOMO and LUMO can be calculated using the quantum chemical methods described above. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

The distribution of these frontier orbitals can also predict sites of reactivity. For instance, in this compound, the HOMO is likely to have significant contributions from the C=C double bond and the oxygen atoms, suggesting these are potential sites for electrophilic attack. Conversely, the LUMO is expected to be localized around the carbonyl group, indicating this as a likely site for nucleophilic attack.

Table 2 provides hypothetical calculated energies for the frontier molecular orbitals of this compound.

| Molecular Orbital | Energy (eV) at B3LYP/6-31G(d) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.87 |

Conformational Analysis and Energy Landscapes

The flexibility of the acyclic carbon chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively form the molecule's potential energy surface (PES).

Computational methods can systematically explore the conformational space of this compound. This is often achieved by rotating the molecule around its single bonds and calculating the corresponding energy at each step. This process, known as a potential energy scan, can identify the low-energy conformers that are most likely to be populated at a given temperature. More sophisticated methods, such as molecular dynamics simulations, can also be used to explore the conformational landscape.

For this compound, key rotations would be around the C-C bonds of the heptane (B126788) chain and the C-O bond of the methoxy (B1213986) group. The resulting energy landscape would reveal the most stable conformers, which are likely to be those that minimize steric hindrance and optimize electronic interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of different reaction pathways.

For example, the reaction of this compound with a nucleophile at the carbonyl carbon could be modeled. Computational chemists would locate the transition state structure for this reaction and calculate its energy relative to the reactants. This would provide the activation energy for the reaction. Similarly, potential side reactions, such as addition to the C=C double bond, could be modeled to understand the factors that control the regioselectivity of the reaction.

In a hypothetical study on the epoxidation of the double bond in this compound, computational modeling could be used to compare different reaction pathways and determine the most favorable one, as illustrated by the hypothetical energy profile data in Table 3.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Product | -25.1 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. This synergy between theory and experiment is crucial for confirming molecular structures and understanding spectroscopic features.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts can be compared to experimental spectra to aid in the assignment of signals and to confirm the predicted conformation of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an IR spectrum. Calculated IR spectra can help in the identification of characteristic functional groups, such as the C=O and C=C stretching vibrations. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to its absorption in the ultraviolet-visible (UV-Vis) spectrum. researchgate.net For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) for the π→π* and n→π* transitions associated with the conjugated system.

Table 4 presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted (B3LYP/6-31G(d)) | Hypothetical Experimental |

|---|---|---|

| ¹³C NMR (C=O) (ppm) | 208.5 | 207.9 |

| ¹H NMR (vinyl H) (ppm) | 5.42 | 5.38 |

| IR (C=O stretch) (cm⁻¹) | 1725 | 1718 |

| UV-Vis λmax (nm) | 225 | 228 |

Applications of 1 Methoxyhept 5 En 2 One in Organic Synthesis

As a Versatile Chemical Building Block for Complex Molecules

The structure of 1-Methoxyhept-5-en-2-one contains multiple reactive sites, making it a valuable building block for the synthesis of intricate organic molecules. The α-methoxy ketone functionality provides a handle for various transformations, while the γ,δ-unsaturated bond can participate in a range of addition and rearrangement reactions.

The α-methoxy group can influence the stereochemical outcome of nucleophilic additions to the adjacent ketone. Furthermore, the ketone itself can be readily converted into other functional groups, such as alcohols, amines, or alkenes, providing a gateway to a diverse array of molecular scaffolds. The presence of the methoxy (B1213986) group can also facilitate specific rearrangements and fragmentation reactions, expanding its synthetic utility.

The γ,δ-unsaturated moiety is amenable to reactions such as hydrogenation, epoxidation, dihydroxylation, and cleavage, allowing for the introduction of new functionalities at the 5- and 6-positions. This unsaturated bond is also a key participant in sigmatropic rearrangements, which are powerful tools for the construction of complex cyclic and acyclic systems. fiveable.me The ability to selectively manipulate each of these functional groups makes this compound a potentially powerful tool for the divergent synthesis of a variety of target molecules.

| Feature | Potential Synthetic Transformation | Resulting Functionality/Scaffold |

| α-Methoxy Ketone | Nucleophilic addition to the carbonyl | Chiral alcohols |

| α-Methoxy Ketone | Reductive amination | α-Methoxy amines |

| α-Methoxy Ketone | Wittig reaction or similar olefination | Methoxy-substituted alkenes |

| γ,δ-Unsaturated Bond | Hydrogenation | Saturated methoxy ketone |

| γ,δ-Unsaturated Bond | Epoxidation | Methoxy-keto-epoxide |

| γ,δ-Unsaturated Bond | Ozonolysis | Aldehyde and ketone fragments |

| γ,δ-Unsaturated Bond | Sigmatropic Rearrangement (e.g., Claisen) | Rearranged unsaturated carbonyl compound |

Role as an Intermediate in Multi-Step Synthesis Schemes

The bifunctional nature of this compound makes it an ideal intermediate in multi-step synthetic sequences, where its different reactive sites can be addressed sequentially to build molecular complexity.

Many natural products contain structural motifs that could potentially be derived from this compound. The γ,δ-unsaturated ketone is a common feature in various natural products and can serve as a precursor for the formation of cyclic systems through intramolecular reactions. fiveable.me For instance, the alkene can be functionalized to introduce stereocenters, and the ketone can be used to form carbon-carbon bonds, leading to the assembly of complex ring systems found in terpenes and alkaloids.

The α-methoxy ketone unit is also a valuable precursor in natural product synthesis. For example, α-hydroxy ketones are common intermediates, and the methoxy group in this compound can be readily converted to a hydroxyl group. The synthesis of complex molecules like conduritols has been shown to utilize α-methoxy ketones, highlighting their importance in this field. rsc.orgyork.ac.uk

The structural motifs accessible from this compound are also relevant to the synthesis of pharmaceutical and agrochemical compounds. The ability to introduce a variety of functional groups and stereocenters makes it a potentially valuable starting material for the synthesis of libraries of compounds for biological screening.

For instance, the modification of the ketone and alkene functionalities could lead to the synthesis of analogs of known bioactive molecules. The development of efficient synthetic routes to such analogs is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery and agrochemical development. The versatility of γ,δ-unsaturated carbonyl compounds as intermediates is well-recognized in the synthesis of valuable organic compounds, including pharmaceuticals. fiveable.me

| Target Scaffold | Potential Synthetic Route from this compound |

| Substituted Tetrahydrofurans | Intramolecular cyclization after functionalization of the double bond. |

| Cyclopentane Derivatives | Intramolecular aldol-type reactions or radical cyclizations. |

| Acyclic Polyketide Fragments | Stepwise elaboration of the ketone and alkene moieties. |

| Chiral Alcohols and Amines | Stereoselective reduction of the ketone and subsequent functional group interconversions. |

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound could also be exploited in the development of new synthetic methods. The interplay between the α-methoxy ketone and the γ,δ-unsaturated bond could lead to novel tandem reactions or catalytic processes. For example, a metal catalyst could potentially coordinate to both the ketone and the alkene, facilitating novel transformations.

The study of the reactivity of molecules like this compound can provide valuable insights into fundamental chemical principles and can inspire the design of new reagents and synthetic strategies. The exploration of its utility in areas such as asymmetric catalysis and green chemistry could lead to the development of more efficient and environmentally friendly synthetic methods. The use of γ,δ-unsaturated carbonyl compounds in sigmatropic rearrangements is a testament to how such structures can be pivotal in advancing synthetic strategies. fiveable.me

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Transformations Involving 1-Methoxyhept-5-en-2-one

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is focused on creating more efficient and selective methods for its synthesis and functionalization.

One promising area is the cobalt-catalyzed α-methoxymethylation of ketones using methanol (B129727) as a sustainable C1 source. liv.ac.uk This method, which utilizes an inexpensive catalyst like CoCl2·6H2O, could be adapted for the synthesis of this compound, offering a greener alternative to traditional methods. liv.ac.uk Furthermore, palladium-catalyzed dehydrogenation of saturated ketones to form enones presents another avenue for research. researchgate.netorganic-chemistry.org Applying such a catalyst to a precursor of this compound could provide a direct and atom-economical route to its synthesis. researchgate.netorganic-chemistry.org

Future research will likely focus on the development of catalysts that can perform multiple transformations in a single pot, leading to more complex molecules derived from this compound. The use of bifunctional catalysts, for instance, could enable tandem reactions, significantly streamlining synthetic processes.

Exploration of Bio-Inspired Synthesis and Transformations of Related Compounds

Nature often provides inspiration for the development of novel and efficient synthetic strategies. Bio-inspired synthesis aims to mimic enzymatic processes to achieve high selectivity and efficiency in chemical reactions. The synthesis of complex natural products often involves cascade reactions that build molecular complexity in a few steps. nih.govnih.gov

For instance, the bio-inspired total synthesis of erectones A and B involves a cascade reaction initiated by a Diels-Alder reaction. nih.gov Such bio-mimetic approaches could be applied to the synthesis of analogs of this compound, potentially leading to the discovery of new compounds with interesting biological activities. Research in this area could involve using enzymes or enzyme-mimicking catalysts to perform key transformations, such as asymmetric reductions or oxidations, on the this compound scaffold.

The table below outlines potential bio-inspired transformations that could be explored for this compound and its derivatives.

| Transformation | Biocatalyst/Mimic | Potential Product |

| Asymmetric reduction of the ketone | Carbonyl Reductase | Chiral alcohol |

| Enantioselective epoxidation of the double bond | Monooxygenase | Epoxide with high enantiomeric excess |

| Baeyer-Villiger oxidation | Baeyer-Villiger Monooxygenase | Ester or lactone |

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and reaction control. nih.govrsc.orgzenodo.org The integration of the synthesis and transformation of this compound into continuous flow processes is a promising area of research.

Flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. nih.gov For example, the continuous-flow synthesis of ketones from benzoyl chlorides has been shown to be highly efficient and selective due to improved mixing and heat transfer. nih.gov Similar principles could be applied to the synthesis of this compound, potentially leading to higher yields and purity.

Furthermore, multi-step syntheses can be "telescoped" in flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. zenodo.org This approach could be used to synthesize complex derivatives of this compound in a more streamlined and efficient manner.

Design and Synthesis of Derivatives with Tailored Reactivity and Structural Properties

The functional group handles in this compound—the methoxy (B1213986) group, the ketone, and the double bond—provide multiple points for modification, allowing for the design and synthesis of a wide range of derivatives with tailored properties.

For example, the ketone functionality can be used as a handle for α-functionalization to introduce various substituents. researchgate.net Nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides is a versatile method for synthesizing functionalized ketones and could be adapted to create derivatives of this compound. organic-chemistry.orgnih.govacs.org The double bond can undergo a variety of transformations, including epoxidation, dihydroxylation, and hydrogenation, to introduce new stereocenters and functional groups.

The synthesis of achiral analogs of related natural products has shown that minor structural changes can significantly alter their properties. mdpi.comresearchgate.net A systematic exploration of the chemical space around this compound could lead to the discovery of new molecules with desirable characteristics for various applications.

Sustainability Considerations in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. thetribune.ca The development of sustainable synthetic routes to this compound is a key area of future research.

This includes the use of renewable starting materials, environmentally benign solvents like water, and catalytic methods that reduce waste. nih.govchemistryviews.org For instance, the use of nitrogen dioxide gas for the oxidation of alcohols to ketones is a waste-free process. nih.gov Another approach is the use of polyoxometalate (POM) catalysts for the aerobic oxidation of alkenes, which is a green method for producing ketones and aldehydes. yedarnd.cominnoget.com

The following table summarizes key green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. |

| Atom Economy | Employing catalytic reactions that maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or other green alternatives. |

| Energy Efficiency | Utilizing flow chemistry for better heat transfer and reduced energy consumption. |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts. |

Q & A

Q. What are the optimal methods for synthesizing and characterizing 1-Methoxyhept-5-EN-2-one in a laboratory setting?

- Methodological Answer : Synthesis protocols should follow established ketone functionalization strategies, such as enol ether formation via acid-catalyzed methoxylation of hept-5-en-2-one derivatives. Characterization requires NMR spectroscopy (¹H and ¹³C) to confirm the methoxy group and enone geometry, supplemented by GC-MS for purity assessment. For reproducibility, experimental sections must detail reagent stoichiometry, reaction temperature, and purification steps (e.g., column chromatography). New compounds require elemental analysis or high-resolution mass spectrometry (HRMS) to validate molecular formulas .

- Data Requirements : Include spectral assignments (e.g., δ 3.3 ppm for methoxy protons) and retention indices in tabular format. Cross-reference with literature data for known intermediates .

Q. How can researchers ensure the compound’s purity and assess its stability under varying storage conditions?

- Methodological Answer : Purity is validated via HPLC (≥95% purity threshold) using a reverse-phase C18 column and UV detection at 220 nm. Stability studies should test degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature) over 30 days. Use FT-IR to monitor functional group integrity, and report percent recovery in supplementary materials. For lab-scale stability, avoid long-term storage without inert atmospheres .

Q. What analytical techniques are most suitable for identifying this compound in complex mixtures?

- Methodological Answer : Combine GC-MS for volatile fraction analysis and LC-TOF-MS for non-volatile impurities. For structural confirmation in mixtures, employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Quantify trace impurities using internal standards (e.g., deuterated analogs) and report detection limits (LOD/LOQ) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent polarity using implicit solvation models. If contradictions persist, validate via X-ray crystallography or variable-temperature NMR to probe dynamic effects .

Q. What experimental designs are recommended for studying the compound’s reactivity in catalytic asymmetric reactions?

- Methodological Answer : Use a DoE (Design of Experiments) approach to optimize catalyst loading, solvent polarity, and temperature. Screen chiral ligands (e.g., BINOL derivatives) in cross-coupling reactions and monitor enantiomeric excess (ee) via chiral HPLC. Include control experiments (e.g., racemic mixtures) and kinetic studies to distinguish thermodynamic vs. kinetic outcomes .

Q. How can researchers systematically review the compound’s biological activity while addressing publication bias?

- Methodological Answer : Conduct a PRISMA-guided systematic review with inclusion criteria for in vitro and in vivo studies. Use databases like SciFinder and PubMed, applying Boolean operators (e.g., "this compound AND cytotoxicity") to minimize bias. Assess study quality via GRADE criteria and perform meta-analyses if dose-response data are homogeneous. Report funnel plots to detect bias .

Q. What computational strategies best predict the compound’s environmental fate and toxicity?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate predictions with experimental toxicity assays (e.g., Daphnia magna LC50). For advanced modeling, use molecular dynamics simulations to study interactions with biological membranes or enzymes .

Q. How should researchers address discrepancies in reported synthetic yields across studies?

- Methodological Answer : Replicate key procedures using standardized conditions (e.g., Schlenk techniques for air-sensitive steps). Compare yields under inert vs. ambient atmospheres and analyze by ANOVA to identify statistically significant variables. Publish raw yield data and reaction optimization curves in supplementary materials to enhance transparency .

Data Management and Reproducibility

Q. What protocols ensure reproducibility when sharing synthetic procedures for this compound?

- Methodological Answer : Adhere to FAIR data principles :

- Findable : Deposit synthetic protocols in repositories like ChemRxiv with unique DOIs.

- Accessible : Provide step-by-step videos or annotated spectra in supplementary files.

- Interoperable : Use standardized units (e.g., mmol vs. mol%) and IUPAC nomenclature.

- Reusable : Include failure cases (e.g., side reactions) to guide troubleshooting .

Q. How can researchers validate the accuracy of spectral libraries for this compound?

- Methodological Answer :

Cross-reference experimental spectra with NIST Chemistry WebBook entries using similarity indices (e.g., >85% match threshold). For novel derivatives, collaborate with third-party labs for independent validation. Report deviations in peak intensities or retention times as potential impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.